2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde

説明

Chemical Structure and Properties

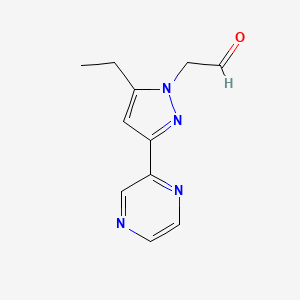

2-(5-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde (CAS: 2098132-86-4) is a pyrazole derivative featuring a pyrazine substituent at the 3-position of the pyrazole ring and an acetaldehyde group at the 1-position. Its molecular formula is C₁₁H₁₂N₄O, with a molecular weight of 216.24 g/mol and a purity of ≥95% . The compound is described as a specialty chemical for laboratory use, though detailed physicochemical properties (e.g., melting/boiling points, solubility) remain unspecified in available sources.

特性

IUPAC Name |

2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-9-7-10(14-15(9)5-6-16)11-8-12-3-4-13-11/h3-4,6-8H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGAXWLMCLQKSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , and it has a molecular weight of approximately 200.23 g/mol. The structure features a pyrazole ring substituted with an ethyl group and a pyrazine moiety, which may contribute to its biological activity.

Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms:

- Antitumor Activity : Pyrazoles have been shown to inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases and apoptosis regulation. For example, compounds in this class have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : Many pyrazole derivatives modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production. This is crucial in conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : Some studies highlight the antimicrobial activity of pyrazole derivatives against various bacterial strains, suggesting potential applications in treating infections .

In Vitro Studies

A study examining the cytotoxic effects of various pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The combination of these compounds with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, indicating a synergistic effect .

Case Studies

- Antitumor Efficacy : A recent study evaluated the effects of a related pyrazole compound on breast cancer cells, revealing that it induced apoptosis through the activation of caspase pathways. This suggests that this compound may similarly promote cell death in malignant cells .

- Anti-inflammatory Activity : Another research effort focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce inflammation markers in vitro. This positions compounds like this compound as potential candidates for managing inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-acetaldehyde derivatives, which are of interest in medicinal chemistry and materials science. Below is a comparative analysis with analogs highlighted in the provided evidence:

2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetaldehyde

- Structural Difference : Replaces the pyrazin-2-yl group with a thiophen-2-yl substituent.

- Molecular Formula : C₁₁H₁₂N₂OS (vs. C₁₁H₁₂N₄O for the pyrazine analog).

- The pyrazine group, with two nitrogen atoms, may improve hydrogen-bonding capacity and electronic properties, favoring interactions with biological targets (e.g., kinase inhibitors) .

Pyrazole Derivatives with Amino/Cyano Substituents

- Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives synthesized via reactions with malononitrile or ethyl cyanoacetate .

- Comparison: Reactivity: The acetaldehyde moiety in the target compound introduces an aldehyde functional group, enabling nucleophilic addition reactions (e.g., Schiff base formation), unlike amino/cyano-substituted analogs. Biological Potential: Amino/cyano groups in related compounds are associated with antimicrobial or anticancer activity, whereas the pyrazine-acetaldehyde hybrid may target enzymes like TRK kinase (as seen in structurally related pyrazolo[1,5-a]pyrimidine derivatives) .

Pyrazolo[1,5-a]pyrimidine TRK Kinase Inhibitors

- Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine derivatives .

- Comparison :

- Scaffold Diversity : The target compound’s pyrazole-acetaldehyde scaffold is simpler, lacking the fused pyrazolo-pyrimidine system, which may reduce synthetic complexity.

- Pharmacophoric Features : Both classes share a pyrazole core, but the pyrazine substituent in the target compound could mimic the electron-deficient aromatic systems seen in kinase-binding motifs.

準備方法

Pyrazole Core Synthesis and Substitution

The pyrazole ring with a 5-ethyl substituent is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazine derivatives with β-ketoesters or diketones yields substituted pyrazoles with high regioselectivity.

Introduction of the Pyrazin-2-yl Group

The attachment of the pyrazin-2-yl moiety at the 3-position of the pyrazole ring can be achieved via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazole intermediates (e.g., 3-bromo-pyrazoles) undergo palladium-catalyzed Suzuki or Stille coupling with pyrazin-2-yl boronic acids or stannanes, respectively, to afford 3-(pyrazin-2-yl)pyrazole derivatives with good yields (75-80%) under optimized conditions.

Introduction of the Acetaldehyde Group at the 1-Position

The key step for preparing this compound involves functionalizing the pyrazole nitrogen at position 1 with an acetaldehyde moiety. This can be achieved by:

- Alkylation of the pyrazole nitrogen with a suitable haloacetaldehyde derivative or its protected form.

- Reduction of an ester or carboxylate precursor at the 1-position to the corresponding alcohol, followed by oxidation to the aldehyde.

A reported method involves the reduction of ethyl pyrazole carboxylates with lithium aluminum hydride to the corresponding hydroxymethyl derivatives, followed by oxidation with 2-iodoxybenzoic acid (IBX) to yield the pyrazole-1-ylacetaldehyde. This two-step sequence provides good yields (around 85-88%).

Representative Synthetic Route and Conditions

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + β-ketoester or diketone, reflux in ethanol | 75-85 | Regioselective formation of 5-ethyl pyrazole |

| 2 | Halogenation at 3-position | Bromination with NBS or similar reagent | 70-80 | Formation of 3-bromo-5-ethyl-pyrazole |

| 3 | Cross-coupling | Pd-catalyzed Suzuki coupling with pyrazin-2-yl boronic acid | 75-80 | Introduction of pyrazin-2-yl group |

| 4 | Reduction | LiAlH4 reduction of ester to hydroxymethyl derivative | 85-88 | Controlled temperature, dry ether solvent |

| 5 | Oxidation | IBX oxidation in DMSO at 0-20 °C | 85 | Conversion to acetaldehyde group |

Detailed Research Findings

Oxidation Step: The oxidation of pyrazole-1-ylmethanol derivatives to the corresponding aldehydes using 2-iodoxybenzoic acid (IBX) is efficient and mild, preserving the sensitive pyrazole and pyrazinyl moieties. The reaction proceeds smoothly at low temperatures (0–20 °C) in DMSO, providing yields around 85%.

Cross-Coupling Efficiency: The palladium-catalyzed coupling of 3-bromo-pyrazoles with pyrazin-2-yl boronic acids is reported to give high yields (75-80%) with good selectivity. Potassium persulfate is sometimes used as an oxidant in related pyrazole functionalization reactions, enhancing yields and reaction rates.

Reduction Conditions: LiAlH4 reduction is preferred for converting esters to alcohols before oxidation. The reaction is typically carried out in diethyl ether at 0 °C to avoid side reactions.

Notes on Purification and Characterization

- The intermediate and final compounds are purified by recrystallization or chromatographic techniques.

- Characterization is performed by ^1H and ^13C NMR spectroscopy, confirming the presence of ethyl, pyrazinyl, pyrazole, and aldehyde functionalities.

- Yields reported are consistently high, indicating robustness of the methods.

Summary Table of Key Preparation Steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。